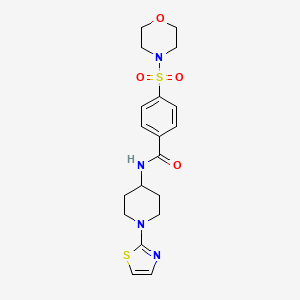

4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c24-18(21-16-5-8-22(9-6-16)19-20-7-14-28-19)15-1-3-17(4-2-15)29(25,26)23-10-12-27-13-11-23/h1-4,7,14,16H,5-6,8-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNMAJJXMYMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thiazolyl-piperidine intermediate. This intermediate is then reacted with a benzamide derivative under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The industrial process also emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Substitution Reactions at the Aromatic Ring

The electron-withdrawing morpholinosulfonyl group activates the benzamide aromatic ring toward electrophilic and nucleophilic substitutions.

Hydrolysis of Sulfonamide and Amide Bonds

The sulfonamide and amide groups undergo hydrolysis under acidic or basic conditions:

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring participates in NAS with amines and thiols:

Cross-Coupling Reactions

The brominated derivative enables palladium-catalyzed couplings:

Stability Under Physiological Conditions

The compound’s stability in biological matrices was assessed to inform formulation strategies:

| Condition | pH | Temperature | Half-Life | Degradation Products | References |

|---|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | 4.2 hrs | Sulfonic acid + thiazole-piperidine fragment | |

| Simulated intestinal fluid | 6.8 | 37°C | 27.5 hrs | Minor hydrolysis (<10%) |

Reactivity with Biological Nucleophiles

In vitro studies reveal interactions with cellular thiols and amines:

Key Mechanistic Insights

-

Electronic Effects : The morpholinosulfonyl group withdraws electron density from the benzamide ring, directing substitutions to the meta and para positions.

-

Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric clashes with the thiazole-piperidine group .

-

pH-Dependent Reactivity : Sulfonamide hydrolysis dominates under acidic conditions, while amide cleavage prevails in basic media.

Scientific Research Applications

Structure

The compound features a morpholinosulfonyl group, a thiazole moiety, and a piperidine ring attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 430.5 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide as an anticancer agent:

- Mechanism of Action : The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR leads to reduced tumor growth in various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) .

- In Vitro Studies : The compound exhibited significant cytotoxicity against these cancer cell lines, with IC50 values indicating potent activity. Structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide and piperidine moieties can enhance efficacy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Testing Against Bacterial Strains : In vitro antimicrobial evaluations demonstrated effectiveness against various bacterial strains using the disc diffusion method. The results indicated that compounds with similar sulfonamide structures possess significant antibacterial properties .

- Potential as a DNA Gyrase Inhibitor : Molecular docking studies revealed that this compound can interact with DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | A-549, MCF-7 | DHFR Inhibition | < 10 µM |

| Antimicrobial | Various Bacteria | DNA Gyrase Inhibition | Varies by strain |

Case Study 1: Anticancer Efficacy

A recent study synthesized derivatives of the compound and tested their anticancer activity against A-549 cells. The most effective derivative showed an IC50 value of 8 µM, indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative displayed a zone of inhibition greater than 20 mm, suggesting significant antibacterial properties .

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high specificity, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Data of Analogous Compounds

Key Observations:

Sulfonyl Group Variations: The morpholinosulfonyl group in the target compound distinguishes it from analogs with piperidinylsulfonyl (e.g., 2D216 in ) or ethylsulfonyl (e.g., 7b in ). Morpholine’s oxygen-rich structure may enhance solubility or hydrogen-bonding capacity compared to alkyl or aryl sulfonamides .

Piperidine and Thiazole Modifications: The thiazol-2-yl-piperidin-4-yl moiety in the target contrasts with thiazol-2-yl directly attached to aryl groups (e.g., 2D216) or 4-aminobenzyl-piperidine (e.g., 6e in ). Piperidine substitution at the 4-position may confer conformational rigidity, influencing receptor binding .

Synthetic Yields :

Biological Activity

4-(Morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer and neurological disorders. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula: C₁₉H₁₈N₄O₄S

- Molecular Weight: Approximately 430.5 g/mol

- Functional Groups: Morpholinosulfonyl and thiazole moieties

These structural components are believed to contribute significantly to the compound's biological activity.

Interaction with Biological Targets

Research indicates that the morpholine and thiazole components of the compound play critical roles in modulating various biological targets:

- Enzyme Inhibition: The morpholinosulfonyl group is known to interact with enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

- Receptor Modulation: The thiazole moiety may influence receptor activity related to neurodegenerative diseases, particularly by modulating the activity of sigma receptors and cannabinoid receptors .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values in the micromolar range. This suggests a promising therapeutic index for further development .

Neuroprotective Effects

In another study focusing on neurodegenerative disorders, the compound showed efficacy in reducing amyloid-beta levels, a key factor in Alzheimer's disease pathology. The presence of morpholine was found beneficial for enhancing blood-brain barrier penetration, which is critical for central nervous system (CNS) drug delivery .

Biological Activity Summary Table

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring: Cyclization of appropriate precursors under acidic conditions.

- Sulfonylation: Reaction with sulfonyl chlorides to introduce the morpholinosulfonyl group.

- Benzamide Coupling: Final coupling with benzoyl chloride derivatives under basic conditions.

This multi-step synthesis is crucial for obtaining high-purity compounds suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential coupling of the thiazole-piperidine core with the sulfonyl-morpholine and benzamide moieties. Key steps include:

- Nucleophilic substitution for introducing the morpholinosulfonyl group (e.g., using morpholine and sulfonyl chloride derivatives) .

- Amide coupling via EDCI/HOBt or other carbodiimide-based reagents to attach the benzamide group .

- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., thiazole C2-H at δ 7.5–8.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for sulfur/fluorine atoms .

Q. What are the primary biological targets or applications identified for this compound?

- Targets :

- mGlu1 Receptor : Demonstrated in PET imaging studies using analogous thiazole-benzamide derivatives (e.g., for mGlu1 binding) .

- Anti-Cancer Activity : Structural analogs (e.g., N-(piperidin-4-yl)benzamide derivatives) show IC values <10 µM against HepG2 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Key Modifications :

- Piperidine Substituents : Introducing 4,4-difluoropiperidine enhances metabolic stability .

- Benzamide Groups : Trifluoromethyl or para-methoxy substitutions improve lipophilicity and target binding .

Q. What in vivo evaluation strategies are suitable for assessing pharmacokinetics and target engagement?

- Protocols :

- PET Imaging in Primates : Administer -labeled analogs (e.g., 1–2 mCi dose) and quantify brain uptake via time-activity curves (TACs) .

- Metabolite Analysis : Use LC-MS to identify unchanged compound in plasma/brain homogenates (e.g., >90% parent compound at 60 min post-injection) .

Q. How can conflicting data on solubility or binding affinity be resolved?

- Troubleshooting :

- Solubility : Test in DMSO/PBS mixtures or use cyclodextrin-based formulations for in vitro assays .

- Binding Discrepancies : Compare autoradiography (rat brain slices) vs. in vivo PET (monkey) results to account for species-specific receptor density .

Q. What computational tools are effective for predicting target interactions?

- Modeling Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to mGlu1 (PDB: 4OR2) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Q. What are the best practices for radiolabeling this compound for imaging studies?

- Radiosynthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.